molecular formula C11H11O5- B1376001 2-[(2-Hydroxypropoxy)carbonyl]benzoate CAS No. 57340-51-9

2-[(2-Hydroxypropoxy)carbonyl]benzoate

Cat. No.: B1376001
CAS No.: 57340-51-9
M. Wt: 223.2 g/mol
InChI Key: CYXLGABBVLIUJZ-UHFFFAOYSA-M
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Description

It is an intermediate in the synthesis of various phthalate metabolites. This compound is characterized by its ester functional group and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxypropoxy)carbonyl]benzoate typically involves the esterification of 1,2-benzenedicarboxylic acid with 2-hydroxypropyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux temperature to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxypropoxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[(2-Hydroxypropoxy)carbonyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxypropoxy)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various biological targets. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic Acid Mono(2-hydroxyethyl) Ester: Similar in structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    1,2-Benzenedicarboxylic Acid Mono(2-hydroxybutyl) Ester: Contains a hydroxybutyl group, differing in the length of the alkyl chain.

Uniqueness

2-[(2-Hydroxypropoxy)carbonyl]benzoate is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(2-hydroxypropoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-5-3-2-4-8(9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXLGABBVLIUJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60850028
Record name 2-[(2-Hydroxypropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60850028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57340-51-9
Record name 2-[(2-Hydroxypropoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60850028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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